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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical administration and
evaluation of HMPL-453, a potent and selective inhibitor of Fibroblast Growth Factor Receptors
(FGFR) 1, 2, and 3. The following sections summarize its in vitro and in vivo activity, along with
detailed protocols for key experimental procedures.

Introduction

HMPL-453, also known as fanregratinib, is a novel small molecule inhibitor targeting FGFR1, 2,
and 3.[1][2][3][4] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or
amplifications, is a known driver of tumor growth, angiogenesis, and resistance to therapy in
various cancers.[1][5][6] HMPL-453 has demonstrated significant anti-tumor activity in
preclinical models harboring such FGFR alterations, supporting its clinical development as a
single agent and in combination therapies.[5][6][7]

Mechanism of Action

HMPL-453 exerts its therapeutic effect by potently and selectively inhibiting the tyrosine kinase
activity of FGFR1, 2, and 3.[5][6] This blockade prevents the phosphorylation of FGFR and
downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in
cancer cells with aberrant FGFR signaling.[5][6] Preclinical studies have shown that HMPL-453
has weaker activity against FGFR4, highlighting its selectivity.[5][6]
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Quantitative Data Summary

The preclinical efficacy of HMPL-453 has been quantified through various in vitro and in vivo
studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibition and Anti-proliferative Activity of HMPL-453

Target/Assay

Cell
Line/lRecombinant
Enzyme

IC50/GI50 (nM)

Notes

Kinase Inhibition

Recombinant FGFR1

Potent inhibition of
FGFR1 kinase activity.

[5]16]

Recombinant FGFR2

Potent inhibition of
FGFR2 kinase activity.

[5]L6]

Recombinant FGFR3

Potent inhibition of
FGFR3 kinase activity.

[5][6]

Recombinant FGFR4

425

Weaker activity
against FGFR4,
indicating selectivity.

[5]L6]

Anti-proliferation

Tumor cell lines with
dysregulated FGFR

signaling

3-105

Selective inhibition of
proliferation in FGFR-
altered cells.[5][6]

Cell lines lacking
FGFR aberrations

> 1500

Minimal effect on cells
without FGFR

pathway activation.[5]

[6]

Table 2: In Vivo Anti-Tumor Efficacy of HMPL-453 in Xenograft Models
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. Dosing
Tumor Model Mouse Strain Treatment . Outcome
Regimen
) Remarkable and
Multiple FGFR-
HMPL-453 Oral dose-dependent

altered tumor

Nu/Nu nude mice

(single agent) administration anti-tumor
models -
activity.[5][6]
. Induced tumor
Multiple FGFR-

altered tumor

Nu/Nu nude mice

HMPL-453

50 mg/kg/day

regression in

(single agent) (oral) most models
models
tested.[5][6]
Significantly
] improved anti-
FGFR2-AHCYL1 BALB/c mice HMPL-453 + o
_ _ _ - tumor activity
fusion NIH/3T3 (immune- anti-PD-1 Not specified
) compared to
model competent) antibody

single agents.[5]

[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of HMPL-453 within the FGFR

signaling pathway and a typical experimental workflow for its preclinical evaluation.

© 2025 BenchChem. All rights reserved.

3/13

Tech Support


https://aacrjournals.org/cancerres/article/83/7_Supplement/6321/721006/Abstract-6321-HMPL-453-a-highly-selective
https://www.researchgate.net/publication/371458537_Abstract_6321_HMPL-453_a_highly_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_displays_potent_activity_in_FGFR-altered_tumor_models
https://aacrjournals.org/cancerres/article/83/7_Supplement/6321/721006/Abstract-6321-HMPL-453-a-highly-selective
https://www.researchgate.net/publication/371458537_Abstract_6321_HMPL-453_a_highly_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_displays_potent_activity_in_FGFR-altered_tumor_models
https://aacrjournals.org/cancerres/article/83/7_Supplement/6321/721006/Abstract-6321-HMPL-453-a-highly-selective
https://www.researchgate.net/publication/371458537_Abstract_6321_HMPL-453_a_highly_selective_inhibitor_of_fibroblast_growth_factor_receptors_1_2_and_3_displays_potent_activity_in_FGFR-altered_tumor_models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Extracellular Space

Binds and activates

Cell Mgmbrane

o
1
1
1
i

! Inhibits

thosphorylates phosphorylation

1
Intrhcellular Space i
1

Y

Cell Proliferation,
Survival, Angiogenesis

Click to download full resolution via product page

Caption: HMPL-453 inhibits the FGFR signaling pathway.
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Caption: Preclinical evaluation workflow for HMPL-453.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of HMPL-453 are
provided below. These are representative protocols based on standard laboratory practices.
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Protocol 1: In Vitro FGFR Kinase Inhibition Assay

This protocol is based on the principles of the Transcreener™ Fluorescence Polarization assay
or Z'-LYTE kinase assay mentioned in the literature.[5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of HMPL-453 against
recombinant FGFR1, 2, and 3 kinases.

Materials:

e Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains
e ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1)

e HMPL-453 stock solution (e.g., 10 mM in DMSO)

» Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-
35,2 mM DTT)

o Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)

o 384-well assay plates (low-volume, white)

o Plate reader capable of luminescence or fluorescence polarization detection
Procedure:

o Compound Preparation: Prepare a serial dilution of HMPL-453 in DMSO, followed by a
further dilution in kinase reaction buffer to achieve the desired final concentrations (e.g., from
1 uM to 0.01 nM). Include a DMSO-only control.

o Kinase Reaction: a. To each well of a 384-well plate, add 2.5 pL of the diluted HMPL-453
compound or DMSO control. b. Add 2.5 pL of the kinase/substrate mix (pre-diluted in
reaction buffer). c. Initiate the reaction by adding 5 pL of ATP solution (final concentration
should be at the Km for each respective kinase).

 Incubation: Incubate the plate at room temperature for 60 minutes.
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» Detection: a. Add the detection reagent according to the manufacturer's instructions (e.g.,
ADP-GIlo™ reagent to stop the kinase reaction and deplete remaining ATP). b. Add the
kinase detection reagent to convert ADP to ATP and generate a luminescent signal. c.
Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature).

o Data Acquisition: Read the luminescence or fluorescence polarization on a compatible plate
reader.

o Data Analysis: Calculate the percentage of inhibition for each HMPL-453 concentration
relative to the DMSO control. Determine the IC50 value by fitting the data to a four-
parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cell Proliferation Assay

This protocol describes a general method using CellTiter-Glo® Luminescent or CCK-8 assays
to measure the anti-proliferative activity of HMPL-453.[5][6]

Objective: To determine the half-maximal growth inhibition concentration (G150) of HMPL-453
in cancer cell lines with and without FGFR alterations.

Materials:

o Cancer cell lines (e.g., with FGFR2 fusion and without FGFR alterations)
o Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

e HMPL-453 stock solution (10 mM in DMSO)

o CellTiter-Glo® Luminescent Cell Viability Assay kit or CCK-8 kit

e 96-well clear-bottom white plates (for luminescence) or standard 96-well plates (for
colorimetric)

e Luminometer or spectrophotometer

Procedure:
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o Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a predetermined
density (e.g., 2,000-5,000 cells/well in 100 pL of medium). c. Incubate overnight at 37°C, 5%
CO2 to allow for cell attachment.

o Compound Treatment: a. Prepare a serial dilution of HMPL-453 in culture medium. b.
Remove the old medium from the plates and add 100 pL of medium containing the various
concentrations of HMPL-453 or DMSO control.

 Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

 Viability Measurement (CellTiter-Glo®): a. Equilibrate the plate and CellTiter-Glo® reagent to
room temperature. b. Add 100 pL of CellTiter-Glo® reagent to each well. c. Mix on an orbital
shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to
stabilize the luminescent signal. e. Read luminescence using a luminometer.

» Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-
treated control wells. Determine the G150 value by plotting the percentage of inhibition
against the log of the compound concentration and fitting the data to a sigmoidal dose-
response curve.

Protocol 3: Western Blotting for FGFR Signaling
Pathway Analysis

This protocol outlines the procedure to detect the phosphorylation status of FGFR and
downstream proteins like ERK.[5][6]

Objective: To assess the inhibitory effect of HMPL-453 on the FGFR signaling pathway in
cancer cells.

Materials:
e FGFR-altered cancer cell line
o HMPL-453

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-GAPDH)
HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b.
Treat cells with various concentrations of HMPL-453 for a specified time (e.g., 2 hours). c.
Wash cells with ice-cold PBS and lyse with 100 pL of lysis buffer. d. Scrape the cells, collect
the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

Protein Quantification: Determine the protein concentration of the supernatant using a BCA
assay.

SDS-PAGE and Transfer: a. Denature 20-30 g of protein per sample by boiling with
Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer the separated
proteins to a PVDF membrane.

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.
b. Incubate the membrane with primary antibody (e.g., anti-p-FGFR) overnight at 4°C. c.
Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane
three times with TBST.

Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal
using an imaging system.
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» Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for
total proteins (e.g., total FGFR, total ERK) and a loading control (e.g., GAPDH) to ensure
equal protein loading.

Protocol 4: In Vivo Tumor Xenograft Model Study

This protocol provides a general framework for assessing the anti-tumor efficacy of HMPL-453
in nude mice bearing human tumor xenografts.[5][6]

Objective: To evaluate the in vivo anti-tumor activity of orally administered HMPL-453.
Materials:

e Nu/Nu nude mice (e.g., 6-8 weeks old)

o FGFR-altered human cancer cell line

o Matrigel (optional)

o HMPL-453 formulation for oral gavage

» Vehicle control

o Calipers for tumor measurement

» Animal housing and care facilities compliant with ethical guidelines

Procedure:

o Tumor Cell Implantation: a. Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10"6
cells in 100 pL of PBS, potentially mixed with Matrigel) into the flank of each mouse.

e Tumor Growth and Grouping: a. Monitor tumor growth by measuring tumor volume with
calipers (Volume = 0.5 x Length x Width”2). b. When tumors reach a mean volume of 100-
150 mm3, randomize mice into treatment groups (e.g., n=8-10 per group). Groups may
include vehicle control and different dose levels of HMPL-453.
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e Drug Administration: a. Administer HMPL-453 or vehicle control orally (e.g., by gavage)
according to the planned schedule (e.g., once daily, 50 mg/kg).

e Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the
general health and behavior of the mice.

o Study Termination: a. Euthanize mice when tumors reach a predetermined maximum size or
at the end of the study period. b. Excise tumors for weight measurement and further analysis
(e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

o Data Analysis: a. Plot mean tumor volume over time for each group. b. Calculate the tumor
growth inhibition (TGI) percentage. c. Perform statistical analysis to compare treatment
groups with the vehicle control group.

Protocol 5: In Vivo Combination Study with Anti-PD-1
Antibody

This protocol is for evaluating the synergistic effect of HMPL-453 with an immune checkpoint
inhibitor in an immunocompetent mouse model.[5][6]

Obijective: To determine if HMPL-453 can enhance the anti-tumor efficacy of an anti-PD-1
antibody.

Materials:

Immunocompetent mice (e.g., BALB/c)

Syngeneic tumor cell line with FGFR alteration (e.g., engineered NIH/3T3 with FGFR2
fusion)

HMPL-453 for oral administration

Anti-mouse PD-1 antibody for intraperitoneal injection

Isotype control antibody

Procedure:
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e Tumor Implantation: Subcutaneously inject syngeneic tumor cells into the flank of
immunocompetent mice.

e Grouping and Treatment: a. Once tumors are established, randomize mice into four groups:
(1) Vehicle + Isotype control, (2) HMPL-453 + Isotype control, (3) Vehicle + anti-PD-1
antibody, (4) HMPL-453 + anti-PD-1 antibody. b. Administer HMPL-453 orally as per the
determined schedule. c. Administer the anti-PD-1 antibody or isotype control via
intraperitoneal injection (e.g., twice a week).

e Monitoring and Endpoint: a. Monitor tumor growth and animal health as described in Protocol
4. b. At the end of the study, tumors and spleens can be harvested for immune profiling (e.qg.,
by flow cytometry) to analyze changes in the tumor microenvironment.

» Data Analysis: Compare tumor growth curves among the four groups to assess for
synergistic anti-tumor activity. Analyze immune cell populations to understand the
mechanism of synergy.
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BE“GH@ Methodological & Application

Check Availability & Pricing

 To cite this document: BenchChem. [Application Notes and Protocols for HMPL-453 in
Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672742#hmpl-453-administration-in-preclinical-
cancer-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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